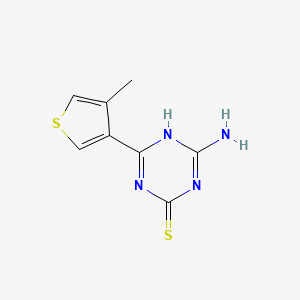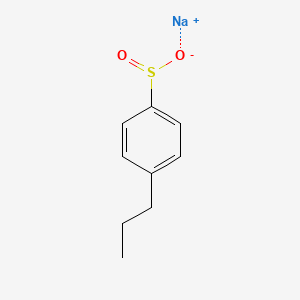
4-n-Propylbenzenesulfinic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-n-Propylbenzenesulfinic acid sodium salt: is an organosulfur compound with the molecular formula C₉H₁₁NaO₂S. It is a derivative of benzenesulfinic acid, where the sulfinic acid group is attached to a benzene ring substituted with a propyl group at the para position. This compound is typically used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-n-Propylbenzenesulfinic acid sodium salt can be achieved through several methods. One common approach involves the sulfonation of 4-n-propylbenzene using sulfur trioxide and fuming sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . Another method includes the reaction of 4-n-propylbenzene with sodium bisulfite under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation reactors where 4-n-propylbenzene is treated with sulfur trioxide in the presence of a catalyst. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt. This process is optimized for high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-n-Propylbenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: 4-n-Propylbenzenesulfinic acid sodium salt is used as a building block in the synthesis of various organosulfur compounds. It serves as a precursor for the preparation of sulfonamides, sulfones, and sulfoxides .
Biology and Medicine: In biological research, this compound is used to study the effects of sulfinic acids on cellular processes.
Industry: Industrially, this compound is used as an intermediate in the production of dyes, detergents, and surfactants. It is also employed in the formulation of certain agrochemicals and polymer additives .
Mécanisme D'action
The mechanism of action of 4-n-Propylbenzenesulfinic acid sodium salt involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, affecting their function and activity .
Comparaison Avec Des Composés Similaires
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilic acid
Comparison: 4-n-Propylbenzenesulfinic acid sodium salt is unique due to the presence of the propyl group, which imparts different chemical and physical properties compared to other sulfonic acids. For instance, the propyl group increases the hydrophobicity of the molecule, affecting its solubility and reactivity in various solvents .
Propriétés
Formule moléculaire |
C9H11NaO2S |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
sodium;4-propylbenzenesulfinate |
InChI |
InChI=1S/C9H12O2S.Na/c1-2-3-8-4-6-9(7-5-8)12(10)11;/h4-7H,2-3H2,1H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
YZFJQTYHGXQSTN-UHFFFAOYSA-M |
SMILES canonique |
CCCC1=CC=C(C=C1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one](/img/structure/B13181250.png)
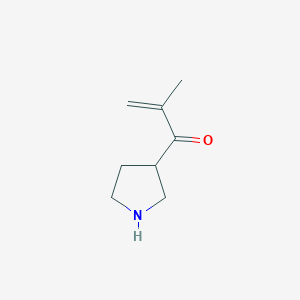
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181257.png)

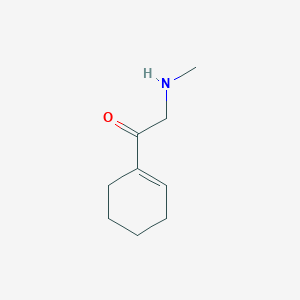
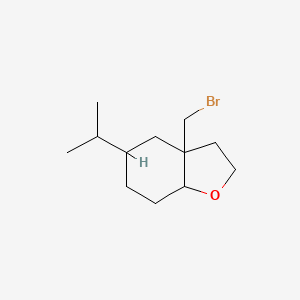
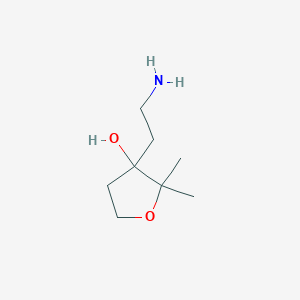
![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13181290.png)
![(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13181297.png)

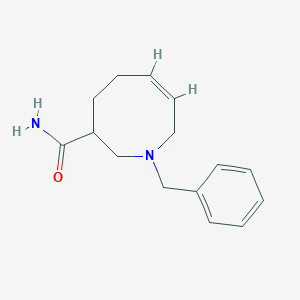
![4-[1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]benzoic acid](/img/structure/B13181323.png)
![1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13181327.png)
